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Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous
structural confirmation of key intermediates is paramount. 2-Fluoro-6-nitroaniline, a
substituted aromatic amine, serves as a versatile building block. Its unique electronic and
structural features, arising from the interplay between an electron-donating amino group and
electron-withdrawing nitro and fluoro groups in an ortho-ortho substitution pattern, make its
characterization a compelling analytical challenge. This guide provides an in-depth analysis of
the core spectroscopic data—'H NMR, 3C NMR, Infrared (IR), and Mass Spectrometry (MS)—
for 2-Fluoro-6-nitroaniline. Moving beyond a mere presentation of data, we will delve into the
rationale behind the observed spectral features, offering field-proven insights into data
acquisition and interpretation for researchers, scientists, and drug development professionals.

Compound Profile and Safety Considerations

Before commencing any analytical work, a thorough understanding of the compound's
properties and safe handling procedures is essential.

Table 1: Physicochemical and Safety Data for 2-Fluoro-6-nitroaniline
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Property Value Source
IUPAC Name 2-fluoro-6-nitroaniline [1]
CAS Number 17809-36-8 [2]
Molecular Formula CeHsFN202 [1]
Molecular Weight 156.11 g/mol [1]

Monoisotopic Mass

156.03350557 Da

[1]

Appearance

Light-yellow to orange or

brown powder/crystals

[2]

Hazard Statements

H302, H315, H319, H332,
H335 (Harmful if swallowed,
Causes skin irritation, Causes
serious eye irritation, Harmful if
inhaled, May cause respiratory

irritation)

[2]

Precautionary Statements

P280, P305+P351+P338,
P310 (Wear protective
gloves/eye protection, IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.
Continue rinsing. Immediately
call a POISON
CENTER/doctor)

[2]

Scientist's Note on Handling: 2-Fluoro-6-nitroaniline is a hazardous substance requiring

careful handling in a well-ventilated chemical fume hood.[3] Personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

Avoid inhalation of dust and contact with skin and eyes.[4]
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Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy provides detailed information about the electronic environment of
hydrogen atoms within a molecule. For 2-Fluoro-6-nitroaniline, the spectrum is characterized
by distinct signals for the aromatic protons and the amine protons.

Table 2: 1H NMR Spectral Data for 2-Fluoro-6-nitroaniline

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

~7.20-7.35 m - 1H H-4

~6.85 - 6.95 m - 1H H-5

~6.70 - 6.80 m - 1H H-3

~6.0 (Broad) s - 2H -NH:z

Note: Data is representative and can vary slightly based on solvent and concentration. The use
of a solvent like DMSO-ds is often preferred for clearly observing exchangeable protons like
those of the amine group.

Analysis from a Senior Scientist's Perspective

The *H NMR spectrum of 2-Fluoro-6-nitroaniline is a classic example of a highly substituted
aromatic system. The three aromatic protons (H-3, H-4, H-5) appear as a complex multiplet
system due to mutual spin-spin coupling.

e Aromatic Region (6.70 - 7.35 ppm): The electron-withdrawing nature of the nitro (NO2z) and
fluoro (F) groups deshields the aromatic protons, shifting them downfield into the 6.7-7.4
ppm range.[5] The exact positions are a result of the combined electronic effects. The nitro
group is strongly deactivating, while the amino (NHz2) and fluoro groups are activating
through resonance. This complex interplay leads to the observed chemical shifts.
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e Amine Protons (~6.0 ppm): The protons of the primary amine group typically appear as a
broad singlet.[5] Their chemical shift is highly variable and depends on the solvent,
concentration, and temperature due to hydrogen bonding and chemical exchange.[6] The
broadness arises from quadrupole broadening by the 1*N nucleus and the aforementioned
exchange processes.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are
highly sensitive to the electronic effects of the substituents.

Table 3: 13C NMR Spectral Data for 2-Fluoro-6-nitroaniline (Predicted/Typical)

Chemical Shift (6, ppm) Assignment Rationale for Shift

Attached to electronegative F;

~150 (d) C-2 .
large *tJCF coupling.
Attached to electron-
~145 (s) C-6 . .
withdrawing NO2 group.
Attached to NH2 group,
~135 (s) C-1 )
influenced by ortho F and NOz.
~128 (d) C-4 Aromatic CH.
~120 (d) C-5 Aromatic CH.
Aromatic CH, shielded by ortho
~115 (d) C-3

NH2 group.

Note: Experimental data can be found in specialized databases or literature.[7] The
assignments are based on established principles of substituent effects in benzene rings.[8]

Analysis from a Senior Scientist's Perspective

The 13C NMR spectrum provides a clear fingerprint of the substitution pattern.
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e Substituent-Bearing Carbons (C-1, C-2, C-6): These carbons show the most significant
shifts. The carbon attached to the fluorine (C-2) will appear as a doublet due to one-bond
carbon-fluorine coupling (1JCF), which is a definitive diagnostic feature. Its chemical shift is
far downfield due to the high electronegativity of fluorine. Similarly, C-6, bonded to the nitro
group, is shifted downfield. C-1, attached to the amino group, is also significantly shifted due
to the combined effects of its three neighboring groups.

e Aromatic CH Carbons (C-3, C-4, C-5): The remaining three carbons appear in the typical
aromatic region. Their relative chemical shifts are dictated by the complex electronic
environment created by the three substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by
measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Key IR Absorption Frequencies for 2-Fluoro-6-nitroaniline

Wavenumber (cm~?) Vibration Type Functional Group

Asymmetric & Symmetric N-H

3480 - 3350 Stretch Primary Amine (-NHz2)
~1630 N-H Scissoring (Bending) Primary Amine (-NHz2)
1580 - 1560 C=C Aromatic Stretch Benzene Ring

1530 - 1500 Asymmetric NOz Stretch Nitro Group (-NOz2)
1350 - 1330 Symmetric NO2 Stretch Nitro Group (-NOz2)
1280 - 1240 C-N Stretch Aryl Amine

1250 - 1100 C-F Stretch Aryl Fluoride

Note: Values are typical ranges for the indicated functional groups.[9]

Analysis from a Senior Scientist's Perspective
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The IR spectrum of 2-Fluoro-6-nitroaniline provides clear, confirmatory evidence for all key
functional groups.

e Amine Group: The presence of two distinct peaks in the 3350-3480 cm~1 region is a hallmark
of a primary amine, corresponding to the asymmetric and symmetric N-H stretching
vibrations.[10] The N-H bending vibration around 1630 cm~! further confirms this group.

» Nitro Group: Two strong absorption bands are characteristic of the nitro group. The band
around 1510 cm~1 is due to the asymmetric stretch, and the one around 1340 cm~1 is from
the symmetric stretch.[10] The presence of both is a reliable indicator of the -NO2 moiety.

o Aryl Fluoride: A strong absorption band in the 1250-1100 cm~1 region is indicative of the C-F
bond stretch, confirming the fluorine substitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, enabling determination of the molecular weight and elucidation of the
structure. Electron lonization (EIl) is a common technique for this type of analysis.

Table 5: Mass Spectrometry Data for 2-Fluoro-6-nitroaniline

miz lon Interpretation
156 [M]* Molecular lon

126 [M - NOJ* Loss of nitric oxide
110 [M-NO2]* Loss of nitro group

Subsequent loss of hydrogen
99 [M - NO - HCN]* )
cyanide

Note: Fragmentation patterns are predicted based on common fragmentation pathways for
nitroaromatic compounds.

Analysis from a Senior Scientist's Perspective
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Electron lonization (EI) is a "hard" ionization technique, meaning it imparts significant energy to

the molecule, leading to predictable fragmentation.[11][12]

Molecular lon ([M]*): The peak at m/z 156 corresponds to the intact molecule that has lost
one electron, confirming the molecular weight.[1] High-resolution mass spectrometry
(HRMS) would show this peak at m/z 156.0335, confirming the elemental composition of
CeHsFN20:2.

Key Fragments: The fragmentation of nitroaromatics is well-documented. A common
pathway is the loss of the nitro group (-NOz, 46 Da) to give a peak at m/z 110. Another
characteristic loss is that of nitric oxide (NO, 30 Da), resulting in a peak at m/z 126. These
key fragments provide strong structural evidence.

Experimental Methodologies

To ensure reproducibility and accuracy, standardized protocols must be followed. The methods

described below are self-validating systems for generating high-quality spectroscopic data.

Protocol 1: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of 2-Fluoro-6-nitroaniline.
Transfer the solid to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCIs).
The choice of solvent is critical; DMSO-de is often advantageous for observing exchangeable
-NH:2 protons.[6]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing
the chemical shifts to 0 ppm.[13]

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire *H and 13C spectra using
standard instrument parameters. A typical *H experiment involves a 30° pulse and a
relaxation delay of 1-2 seconds. For 13C, a proton-decoupled experiment with a longer
relaxation delay (2-5 seconds) is standard.
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Protocol 2: FT-IR Sample Preparation and Acquisition
(KBr Pellet Technique)

e Sample Preparation: Gently grind a small amount (1-2 mg) of 2-Fluoro-6-nitroaniline with
an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[14]

Thoroughly mix and grind the two components until a fine, homogeneous powder is
obtained.[15]

Transfer the mixture to a pellet-pressing die and apply several tons of pressure using a
hydraulic press to form a transparent or translucent pellet.[14]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Record a background spectrum of the empty sample compartment first.[9]

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm~1, The instrument software will automatically ratio the sample spectrum against the
background to generate the final absorbance spectrum.

Protocol 3: Mass Spectrometry (Electron lonization - El)
Acquisition

e Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer, typically via a direct insertion probe.

The probe is heated under high vacuum to volatilize the sample into the ion source.

lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion ([M]*).[12][16]

Fragmentation: The excess energy imparted during ionization causes the molecular ion to
fragment into smaller, characteristic ions.[17]
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e Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z)
ratio. The detector then records the abundance of each ion to generate the mass spectrum.

Workflow Visualizations

The following diagrams illustrate the logical flow for each spectroscopic analysis.
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Caption: Generalized workflow for NMR spectroscopic analysis.
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Caption: Standard workflow for FT-IR analysis using the KBr pellet technique.
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Caption: Core workflow for Electron lonization Mass Spectrometry (EI-MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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